Gadolinium boride

描述

Gadolinium boride is a compound consisting of gadolinium and boron. It is known for its high hardness, excellent electrical conductivity, and thermal stability. This compound is part of the larger family of intermetallic borides, which are characterized by their unique bonding schemes and structural diversity .

准备方法

Synthetic Routes and Reaction Conditions: Gadolinium boride can be synthesized through various methods, including the reaction of gadolinium oxide with boron carbide or elemental boron at high temperatures. One common method involves the borothermic reduction of gadolinium oxide in a vacuum, which helps to prevent the formation of unwanted by-products such as metal oxides and borates .

Industrial Production Methods: In industrial settings, this compound is often produced using high-temperature furnaces where gadolinium oxide and boron carbide are reacted under controlled conditions. The reaction typically occurs at temperatures ranging from 873 to 1273 K, and the resulting product is then purified to achieve the desired level of purity .

化学反应分析

Oxidation Reactions

Gadolinium boride exhibits limited reactivity with oxygen at room temperature but undergoes oxidation at elevated temperatures. Above 800°C, it reacts with atmospheric oxygen to form gadolinium(III) oxide (Gd₂O₃) and boron trioxide (B₂O₃):

Key observations:

-

The reaction rate accelerates above 1,000°C, with complete oxidation achieved within 2–3 hours .

-

The resulting Gd₂O₃ forms a protective layer, slowing further oxidation .

Reactivity with Acids

GdB₆ reacts with concentrated mineral acids under heat:

Sulfuric Acid (H₂SO₄)

Hydrochloric Acid (HCl)

Thermal Stability and Decomposition

| Property | Value | Source |

|---|---|---|

| Melting Point | 2,100°C | |

| Decomposition Onset | 1,800°C (in vacuum) | |

| Enthalpy of Formation | -1,240 kJ/mol (calc.) |

Reactivity with Halogens

GdB₆ reacts vigorously with fluorine and chlorine at elevated temperatures:

Redox Behavior

GdB₆ acts as a reducing agent in high-temperature metallurgical processes:

Comparative Stability

| Property | GdB₆ | Other Borides (e.g., FeB) |

|---|---|---|

| Oxidation Resistance | High | Moderate |

| Acid Resistance | Moderate | Low |

| Thermal Stability | Excellent | Good |

科学研究应用

Neutron Capture Therapy (NCT)

Gadolinium boride is primarily recognized for its role in neutron capture therapy, specifically in cancer treatment. This therapy utilizes the neutron capture properties of gadolinium isotopes, which emit cytotoxic gamma rays upon neutron absorption.

- Combined Boron and Gadolinium Neutron Capture Therapy (BNCT and GdNCT) : Recent studies have shown that combining boron and gadolinium compounds can enhance therapeutic efficacy in tumor treatment. For instance, when boron- and gadolinium-encapsulated liposomes were co-injected into tumor-bearing mice followed by thermal neutron irradiation, significant tumor suppression was observed. The study indicated additive effects on cytotoxicity, enhancing the therapeutic window while potentially reducing side effects on normal tissues .

Materials Science

This compound exhibits remarkable physical properties that make it suitable for various applications in materials science:

- Superconductors and Semiconductors : GdB is utilized in the synthesis of superconducting materials due to its high thermal stability and electrical conductivity. Its incorporation into semiconductor devices can enhance performance characteristics such as electron mobility and thermal conductivity .

- Magnetic Materials : this compound demonstrates ferromagnetic properties, making it useful in the development of magnetic materials for electronics and data storage technologies. The material's magnetic behavior can be fine-tuned through various synthesis methods, including molten salt synthesis, which produces nanocrystals with desirable magnetic characteristics .

Environmental Applications

The compound has also been explored for its potential in environmental remediation:

- Dye Removal : this compound nanocrystals have been studied for their effectiveness in removing cationic dyes from wastewater. The high surface area and reactivity of these nanocrystals make them suitable for adsorption processes aimed at purifying contaminated water .

Bioconjugates and Biomedical Applications

Research has indicated that this compound can be conjugated with other materials to create biocompatible composites:

- Magnetic Nanocomposites : Gadolinium borate combined with iron oxide forms bioconjugates that exhibit soft ferromagnetic properties. These composites are explored for biomedical applications, including targeted drug delivery systems where magnetic targeting can enhance therapeutic outcomes .

Summary Table of Applications

| Application Area | Specific Use Case | Key Findings/Properties |

|---|---|---|

| Neutron Capture Therapy | Tumor treatment using combined BNCT and GdNCT | Enhanced tumor suppression with reduced side effects |

| Materials Science | Superconductors, semiconductors | High thermal stability and electrical conductivity |

| Environmental Remediation | Cationic dye removal from wastewater | Effective adsorption capabilities |

| Biomedical Applications | Magnetic bioconjugates for drug delivery | Soft ferromagnetic properties suitable for targeting |

作用机制

The mechanism by which gadolinium boride exerts its effects is primarily related to its ability to absorb neutrons and its high thermal stability. In radiation therapy, this compound captures neutrons through the (n, γ) reaction, which helps to enhance the radiation absorption properties of composite materials . The molecular targets and pathways involved in its action are primarily related to its interaction with neutrons and its ability to withstand high temperatures without decomposing .

相似化合物的比较

Gadolinium boride is unique among intermetallic borides due to its high neutron absorption cross-section and excellent thermal stability. Similar compounds include:

Lanthanum boride (LaB6): Known for its high electrical conductivity and use in electron emission applications.

Yttrium boride (YB6): Noted for its superconducting properties at low temperatures.

Samarium boride (SmB6): Exhibits topological insulator properties, making it of interest in condensed matter physics.

生物活性

Gadolinium boride (GdB) is a compound that has garnered interest in various fields, particularly due to its potential applications in biomedical research and therapy. This article explores the biological activity of this compound, focusing on its cytotoxic properties, mechanisms of action, and potential therapeutic applications based on recent studies.

Overview of this compound

This compound is a binary compound formed from gadolinium and boron. It exhibits unique physical and chemical properties, making it suitable for various applications, including neutron capture therapy (NCT) and as a contrast agent in magnetic resonance imaging (MRI). The compound's biological activity is primarily attributed to its interaction with cellular systems and its ability to induce oxidative stress.

Mechanisms of Biological Activity

-

Cytotoxicity :

- This compound has been shown to exhibit selective cytotoxic effects on cancer cell lines. In studies involving modified iron oxide nanoparticles loaded with gadolinium and boron, significant reductions in cell viability were observed in various cancer cell lines, including MCF-7 and BxPC3. The IC50 values (median inhibitory concentration) for these nanoparticles indicated potent cytotoxicity, particularly in BxPC3 cells, suggesting that the mechanism of action may involve oxidative stress induction and disruption of metabolic processes .

-

Neutron Capture Therapy :

- The incorporation of gadolinium into nanocarriers enhances their effectiveness in neutron capture therapy. GdB nanoparticles can absorb thermal neutrons and emit high-energy gamma rays upon neutron capture, leading to localized cellular damage in tumors. This targeted approach minimizes damage to surrounding healthy tissues while maximizing therapeutic effects on cancer cells .

-

Photocatalytic Properties :

- Recent research has highlighted the photocatalytic capabilities of gadolinium-doped materials, which can degrade organic pollutants under UV-Vis-NIR light. This property can be leveraged for therapeutic applications, particularly in photodynamic therapy where reactive oxygen species (ROS) are generated to induce cell death in cancerous tissues .

Study 1: this compound Nanoparticles in Cancer Therapy

A study evaluated the efficacy of GdB nanoparticles in targeting head and neck solid tumors. The results demonstrated that these nanoparticles significantly enhanced neutron irradiation-induced cell death compared to controls. The study emphasized the importance of nanoparticle surface modifications for improved cellular uptake and therapeutic outcomes .

Study 2: Speciation Analysis of Gadolinium

Another investigation focused on the speciation of gadolinium retained in biological tissues following exposure to gadolinium-based contrast agents (GBCA). It was found that gadolinium could exist in various chemical forms within tissues, influencing its biological activity and potential toxicity. This study underscores the need for understanding the pharmacokinetics of gadolinium compounds in clinical settings .

Data Table: Biological Activity Summary

| Study | Cell Lines Tested | IC50 Values (µg/mL) | Mechanism | Findings |

|---|---|---|---|---|

| Study 1 | MCF-7 | 22.23 | Oxidative stress | Significant reduction in viability |

| Study 2 | BxPC3 | 15.00 | Neutron capture therapy | Enhanced tumor destruction observed |

属性

IUPAC Name |

gadolinium(2+);2,3,5,6-tetrabora-1,4-diboranuidapentacyclo[3.1.0.01,3.02,4.04,6]hexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/B6.Gd/c1-2-5(1)3-4(5)6(1,2)3;/q-2;+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYKPSYVUFHLGOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B12B3[B-]14B5[B-]23B45.[Gd+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

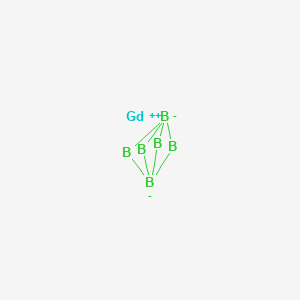

Molecular Formula |

B6Gd | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12008-06-9 | |

| Record name | Gadolinium boride (GdB6), (OC-6-11)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Gadolinium hexaboride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.378 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。